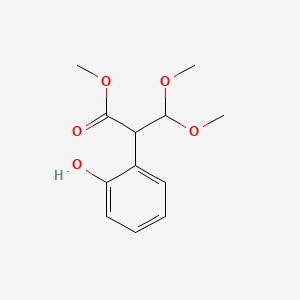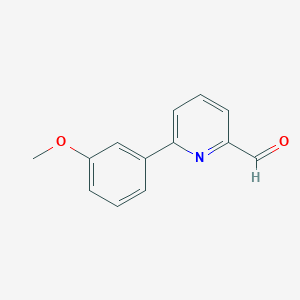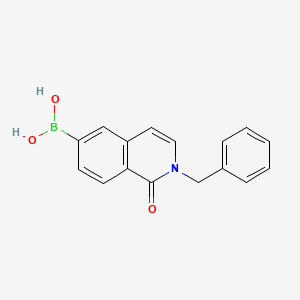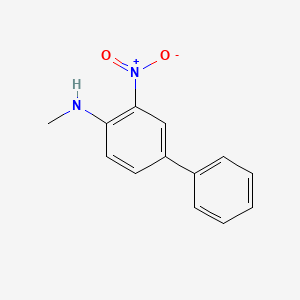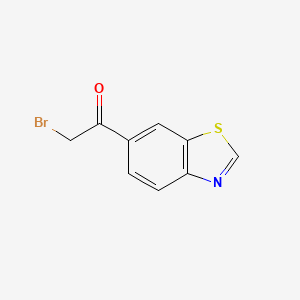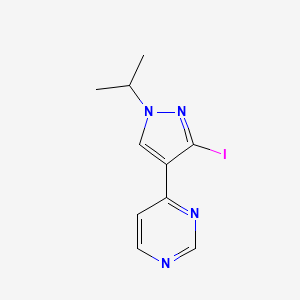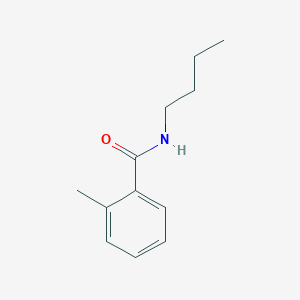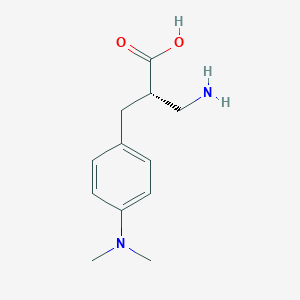![molecular formula C4H7BN2O2S B13983155 [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid](/img/structure/B13983155.png)
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is a boronic acid derivative that features a thiazole ring substituted with a methylamino group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds. The unique structure of this compound makes it an interesting compound for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid typically involves the formation of the thiazole ring followed by the introduction of the boronic acid group. One common method involves the reaction of 2-bromo-1,3-thiazole with methylamine to form the methylamino-substituted thiazole. This intermediate is then subjected to a borylation reaction using a boron reagent such as bis(pinacolato)diboron under palladium catalysis to yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions on the thiazole ring can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is used as a building block in the synthesis of complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high precision .
Biology
In biological research, this compound can be used to study enzyme inhibition and protein-ligand interactions. The thiazole ring is a common motif in bioactive molecules, and the presence of the boronic acid group allows for the formation of reversible covalent bonds with active site residues in enzymes.
Medicine
In medicine, derivatives of this compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. The compound’s ability to interact with biological targets makes it a potential lead compound for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and catalysts. Its unique chemical properties enable the design of materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [2-(Methylamino)-1,3-thiazol-4-yl]boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, leading to inhibition or modulation of enzyme activity. The thiazole ring can also participate in π-π stacking interactions and hydrogen bonding, further stabilizing the compound’s binding to its target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
[4-(4-Bromophenyl)thiazol-2-yl]-2-chloroacetamide: Exhibits antimicrobial and anticancer activities.
Thiazole derivatives: Known for diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor effects.
Uniqueness
[2-(Methylamino)-1,3-thiazol-4-yl]boronic acid is unique due to the presence of both a boronic acid group and a thiazole ring. This combination allows for versatile chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C4H7BN2O2S |
|---|---|
Molekulargewicht |
157.99 g/mol |
IUPAC-Name |
[2-(methylamino)-1,3-thiazol-4-yl]boronic acid |
InChI |
InChI=1S/C4H7BN2O2S/c1-6-4-7-3(2-10-4)5(8)9/h2,8-9H,1H3,(H,6,7) |
InChI-Schlüssel |
FUXBURRXVLOBMJ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CSC(=N1)NC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



